(1-Methylpyrrolidin-2-yl)methanamine

描述

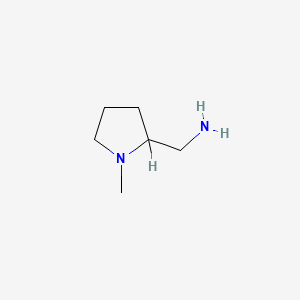

(1-Methylpyrrolidin-2-yl)methanamine is an organic compound with the molecular formula C6H14N2 It is a derivative of pyrrolidine, featuring a methyl group attached to the nitrogen atom and an aminomethyl group at the second position of the pyrrolidine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylpyrrolidin-2-yl)methanamine typically involves the reaction of pyrrolidine with formaldehyde and methylamine. The process can be summarized as follows:

Starting Materials: Pyrrolidine, formaldehyde, and methylamine.

Reaction Conditions: The reaction is carried out in an aqueous medium at a temperature range of 50-70°C. The pH is maintained between 7-9 using a suitable buffer.

Procedure: Pyrrolidine is reacted with formaldehyde to form a hydroxymethyl intermediate, which subsequently reacts with methylamine to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as acidic or basic resins, can enhance the reaction rate and yield. The product is typically purified through distillation or crystallization.

化学反应分析

Types of Reactions

(1-Methylpyrrolidin-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming new C-N bonds with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

Oxidation: :

生物活性

(1-Methylpyrrolidin-2-yl)methanamine, also known as N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine, is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure

The compound features a pyrrolidine ring with a methylamine functional group, which contributes to its basicity and ability to interact with biological targets. Its structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its role as a ligand interacting with specific receptors and enzymes. The compound is known to modulate the activity of various molecular targets, leading to diverse biological effects. Key mechanisms include:

- Receptor Binding : The compound acts as a ligand, binding to neurotransmitter receptors, which may influence signaling pathways associated with mood regulation and cognitive functions.

- Enzyme Modulation : It may also inhibit or activate enzymes involved in metabolic pathways, thereby affecting cellular processes such as proliferation and apoptosis.

1. Neuropharmacological Effects

Research indicates that this compound exhibits potential neuropharmacological effects. Studies have suggested that it may influence neurotransmitter systems, particularly those involving dopamine and serotonin, which are critical for mood regulation.

2. Antimicrobial Properties

The compound has been investigated for its antimicrobial properties. In vitro studies demonstrated that derivatives of this compound possess significant antibacterial activity against various strains of bacteria, indicating potential applications in developing new antibiotics .

3. Anticancer Activity

Preliminary studies have shown that this compound may have anticancer properties. It appears to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways involved in cell survival and death .

Case Studies

Several case studies have highlighted the biological activities of this compound:

- Study on Neurotransmitter Interaction : A study published in the Journal of Medicinal Chemistry explored the interaction of this compound with serotonin receptors. Results indicated that the compound could enhance serotonin signaling, suggesting potential therapeutic applications in treating depression .

- Antimicrobial Efficacy : Research conducted on various derivatives showed that certain modifications to the this compound structure significantly increased its antibacterial potency against resistant bacterial strains, making it a candidate for further development in antibiotic therapies .

Applications in Drug Development

The unique properties of this compound make it a valuable building block in medicinal chemistry:

科学研究应用

Medicinal Chemistry

(1-Methylpyrrolidin-2-yl)methanamine has been investigated for its potential as a precursor in synthesizing tropane alkaloids, which are crucial in pharmacology due to their therapeutic properties. Research indicates that derivatives of this compound may be effective in treating conditions such as depression and anxiety.

Case Study: Neuropharmacological Effects

A study on rat models demonstrated that this compound modulates dopaminergic pathways, suggesting its potential in developing treatments for dopamine-related disorders.

Case Study: Toxicological Assessment

Another investigation assessed the toxicological profile of the compound, revealing low toxicity levels in vitro, indicating a favorable safety profile for further therapeutic development.

Asymmetric Synthesis

This compound serves as a chiral auxiliary in asymmetric synthesis, facilitating enantioselective reactions essential for producing optically pure compounds. Its ability to form complexes with transition metals allows it to influence the stereochemical outcomes of reactions involving alkyllithium or dialkylmagnesium reagents.

Organometallic Chemistry

In organometallic chemistry, this compound acts as a ligand in transition metal complexes. This application enables the study of coordination chemistry and catalytic processes, further expanding its utility in synthetic methodologies.

Spin-Trapping Agent Precursor

The derivative of this compound is utilized as a precursor for spin-trapping agents like DEPMPO, which are valuable in Electron Paramagnetic Resonance (EPR) spectroscopy for studying free radicals in biological systems.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (1-Methylpyrrolidin-2-yl)methanamine, and how can enantiomeric purity be ensured?

Methodological Answer: The synthesis typically involves reductive amination of 1-methylpyrrolidin-2-one using ammonia and a reducing agent (e.g., NaBH₄ or LiAlH₄). For enantioselective synthesis, chiral catalysts or chiral starting materials are employed. For example, the (S)-enantiomer can be resolved via chiral chromatography (e.g., using a Chiralpak® AD-H column) or by forming diastereomeric salts with chiral acids like tartaric acid . Post-synthesis, enantiomeric purity should be verified using polarimetry, chiral HPLC, or circular dichroism (CD) spectroscopy.

Q. What analytical techniques are recommended for structural confirmation of this compound and its derivatives?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR can confirm the amine group (δ ~1.5–2.5 ppm for CH₂NH₂) and pyrrolidine ring protons (δ ~1.7–3.5 ppm).

- X-ray Crystallography: For unambiguous structural determination, single-crystal X-ray diffraction (using programs like SHELXL ) is ideal, especially for resolving stereochemistry.

- Mass Spectrometry: High-resolution MS (HRMS) can verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address stereochemical challenges in synthesizing this compound derivatives for drug discovery?

Methodological Answer: Stereochemical control is critical for bioactivity. Strategies include:

- Asymmetric Catalysis: Use chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions to induce enantioselectivity.

- Dynamic Kinetic Resolution: Employ enzymes or chiral catalysts to selectively form one enantiomer during synthesis.

- Computational Modeling: Tools like DFT calculations predict stable conformers and guide synthetic routes .

Data Contradiction Note: Discrepancies in biological activity between enantiomers (e.g., nicotine analogs in ) highlight the need for rigorous stereochemical validation.

Q. What are the applications of this compound in coordination chemistry, and how can ligand design be optimized?

Methodological Answer: The compound serves as a precursor for polydentate ligands. For example:

- Ligand Synthesis: React with quinoline or pyridine derivatives to form N,N-bis(quinolin-2-ylmethyl)methanamine analogs, which chelate metals like Fe(II) or Cu(I) .

- Optimization: Adjust steric and electronic properties by introducing substituents (e.g., methyl or methoxy groups) on the pyrrolidine ring. Stability constants (log K) and UV-Vis spectroscopy assess metal-ligand binding efficiency .

Q. How should researchers resolve contradictions in pharmacological data for this compound analogs?

Methodological Answer: Contradictions may arise from impurities, stereochemical variability, or assay conditions. Mitigation strategies:

- Purity Assessment: Use LC-MS to detect synthetic byproducts (e.g., unreacted intermediates in ).

- Dose-Response Studies: Perform IC₅₀/EC₅₀ assays across multiple concentrations to rule out false positives/negatives.

- Meta-Analysis: Compare data across studies using standardized protocols (e.g., PubChem BioAssay data ).

Q. Methodological Notes

- Stereochemical Validation: Always confirm enantiomeric ratios using chiral analytical methods to avoid misinterpretation of bioactivity data .

- Crystallography Best Practices: For SHELX refinement, ensure high-resolution data (≤1.0 Å) and validate using R-factor convergence tests .

- Safety Protocols: Refer to SDS sheets (e.g., ) for handling guidelines, especially for amine derivatives prone to oxidation.

属性

IUPAC Name |

(1-methylpyrrolidin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-8-4-2-3-6(8)5-7/h6H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFKJRCMBLLXNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00949041 | |

| Record name | 1-(1-Methylpyrrolidin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00949041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26171-06-2 | |

| Record name | 1-Methyl-2-pyrrolidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26171-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylpyrrolidine-2-methylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026171062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1-Methylpyrrolidin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00949041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpyrrolidine-2-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。